molecular formula C21H19N5O4S2 B2990200 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-62-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2990200
CAS No.: 847400-62-8
M. Wt: 469.53
InChI Key: KPXVITIBQIIUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 1446144-76-3) is a potent, selective, and cell-active inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits high specificity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which is a crucial feature for minimizing off-target effects in research models. Its primary mechanism of action involves binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity towards non-histone substrates such as α-tubulin. The accumulation of acetylated α-tubulin is a key pharmacodynamic marker for HDAC6 inhibition in cellular assays. The research value of this inhibitor is significant in oncology, where HDAC6 plays a role in aggresome formation, protein degradation, and cell motility. It is investigated for its potential to induce apoptosis and synergize with proteasome inhibitors in various hematological and solid tumor models. Furthermore, due to HDAC6's role in modulating microtubule-dependent transport and its involvement in neuroinflammation and tau pathology, this compound is also a valuable tool for probing the mechanisms of neurodegenerative diseases like Alzheimer's disease. Its unique scaffold, combining 1,2,4-triazole and benzothiazolone moieties, offers researchers a specific chemical probe to dissect the complex biological functions of HDAC6 and explore novel therapeutic pathways.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-25-18(10-26-14-4-2-3-5-17(14)32-21(26)28)23-24-20(25)31-11-19(27)22-9-13-6-7-15-16(8-13)30-12-29-15/h2-8H,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXVITIBQIIUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole and oxobenzo[d]thiazole moieties. The process often utilizes coupling reactions to form amide bonds and may involve various reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts. The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anticancer activities. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
DoxorubicinHepG27.46EGFR inhibition
Compound AHCT1161.54Apoptosis induction
Compound BMCF74.52Cell cycle arrest

These findings indicate that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and cell cycle regulation. Specifically, studies have reported that it affects key proteins such as Bax and Bcl-2, which are critical in the regulation of apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many signaling pathways associated with cancer cell proliferation.
  • Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with this compound leads to significant alterations in cell cycle distribution, particularly causing G2/M phase arrest in cancer cells .
  • Mitochondrial Pathway Activation : The activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins suggest that this compound may trigger mitochondrial-mediated apoptosis .

Case Studies

A notable case study involved the evaluation of a series of benzodioxole derivatives against HepG2 liver cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin while maintaining low cytotoxicity against normal cell lines . This highlights the therapeutic potential of these compounds in selectively targeting cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
2.1.1. N-Benzyl Variant (CAS: 847402-09-9)

A closely related compound replaces the benzodioxolemethyl group with a benzyl substituent (N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide) . Both compounds share the triazole-thioacetamide-benzothiazolone backbone, but the benzyl substitution may alter lipophilicity and bioavailability compared to the benzodioxolemethyl group.

2.1.2. Thiazole-Triazole Hybrids ()

Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and derivatives (7b, 11) demonstrate structural overlap via thiazole and triazole moieties. Notably, compound 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) exhibit potent anticancer activity against HepG-2 cells, suggesting that the triazole-thioacetamide linkage may enhance cytotoxicity .

2.1.3. Benzimidazole-Triazole Derivatives ()

Compounds like 9a–e incorporate benzimidazole and triazole-thiazole units.

Bioactivity Comparisons

Table 1: Anticancer Activity of Selected Analogues

Compound Structure Highlights IC50 (HepG-2) Reference
Target Compound Benzodioxolemethyl-triazole-benzothiazolone Not reported
7b () Thiazole-triazole-thioamide 1.61 ± 1.92 µg/mL
11 () Thiazole-triazole-hydrazide 1.98 ± 1.22 µg/mL

Table 2: Anti-inflammatory and Analgesic Activities ()

Compound Activity Profile Reference
5d Most potent anti-inflammatory/antibacterial
5e Most potent analgesic
Structure-Activity Relationships (SAR)
  • Benzodioxole vs. Benzyl Substitution : The benzodioxole group may enhance metabolic stability compared to benzyl due to its electron-rich, fused ring system .
  • Thioacetamide Linkage : Critical for maintaining planar geometry, facilitating interactions with biological targets like kinases or DNA .
  • Benzothiazolone Unit : The 2-oxo group in benzothiazolone could participate in hydrogen bonding, improving binding affinity .

Analytical and Dereplication Strategies ()

Molecular networking via LC-MS/MS allows clustering of structurally related compounds based on fragmentation patterns (cosine scores). This method could differentiate the target compound from analogues by identifying unique fragmentation ions (e.g., m/z 487.6 for the parent ion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.